molecular formula C13H18N2O3 B12455206 methyl N-(pyridin-4-ylcarbonyl)leucinate

methyl N-(pyridin-4-ylcarbonyl)leucinate

Cat. No.: B12455206
M. Wt: 250.29 g/mol
InChI Key: UABUQONXUQEWJS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of methyl N-(pyridin-4-ylcarbonyl)leucinate typically involves the reaction of leucine with pyridine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl N-(pyridin-4-ylcarbonyl)leucinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

Methyl N-(pyridin-4-ylcarbonyl)leucinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-(pyridin-4-ylcarbonyl)leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Methyl N-(pyridin-4-ylcarbonyl)leucinate can be compared with other similar compounds, such as:

    Methyl N-(3,4-dimethylbenzoyl)leucinate: This compound has a similar structure but with different substituents on the aromatic ring, leading to variations in its chemical and biological properties.

    Methyl undecenoyl leucinate: This compound is used in cosmetic formulations and has different applications compared to this compound.

    N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but with different functional groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 4-methyl-2-(pyridine-4-carbonylamino)pentanoate

InChI

InChI=1S/C13H18N2O3/c1-9(2)8-11(13(17)18-3)15-12(16)10-4-6-14-7-5-10/h4-7,9,11H,8H2,1-3H3,(H,15,16)

InChI Key

UABUQONXUQEWJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=NC=C1

Origin of Product

United States

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